![molecular formula C22H16ClFN2O2 B10910837 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B10910837.png)
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzoxazole ring, a chlorophenyl group, and a fluorobenzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The nitro group is then reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reaction: The final step involves coupling the amine with a benzoxazole derivative under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzoxazole ring and the substituted phenyl groups play a crucial role in binding to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE: shares structural similarities with other benzamide derivatives and benzoxazole-containing compounds.
N~1~-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-BROMOBENZAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of N1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClFN2O2 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H16ClFN2O2/c1-2-13-3-10-20-19(11-13)26-22(28-20)17-12-16(8-9-18(17)23)25-21(27)14-4-6-15(24)7-5-14/h3-12H,2H2,1H3,(H,25,27) |
InChI Key |
YRASAZLJZFQBML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


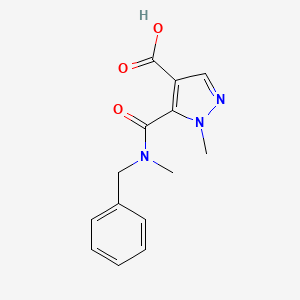
![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910766.png)
![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910776.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10910781.png)
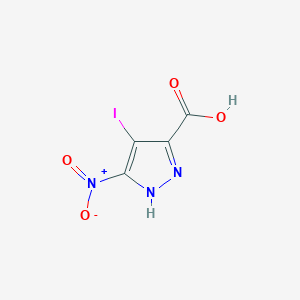
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B10910788.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)
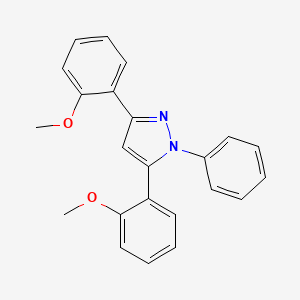
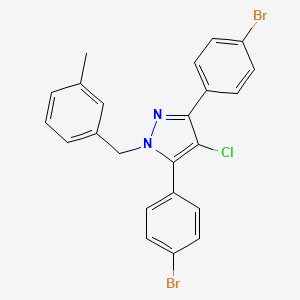
![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)
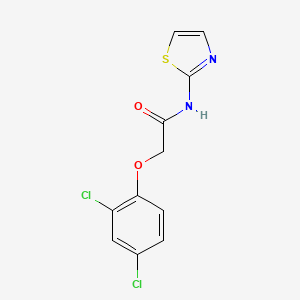
![N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B10910834.png)
